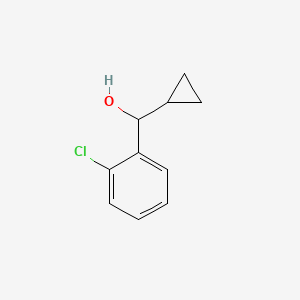

(2-Chlorophenyl)(cyclopropyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-cyclopropylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYTUOCVTSDNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Cyclopropyl Methanol Chemistry

Cyclopropyl (B3062369) methanols are a class of organic compounds featuring a three-membered cyclopropane (B1198618) ring bonded to a hydroxymethyl group (-CH₂OH) or a carbinol (a carbon atom bearing a hydroxyl group). The cyclopropyl group is notable for its high ring strain and carbon-carbon bonds with significant p-orbital character, which gives it unique electronic and steric properties, often described as vinyl-like. This feature imparts distinct reactivity to the adjacent carbinol center. actylis.com

These compounds are valuable synthetic intermediates. nbinno.com The hydroxyl group can be readily transformed into other functional groups through oxidation, reduction, or substitution reactions. For instance, oxidation can yield the corresponding cyclopropyl ketones or aldehydes, while substitution reactions can replace the hydroxyl group with halides or amines. The cyclopropyl moiety itself can participate in ring-opening reactions under certain conditions, providing pathways to more complex molecular architectures.

The versatility of cyclopropyl methanols makes them important building blocks in the synthesis of pharmaceuticals and agrochemicals. actylis.comnbinno.com Their incorporation into larger molecules can influence biological activity, metabolic stability, and pharmacokinetic properties.

Table 1: General Properties of Cyclopropyl Methanols

| Property | Description |

|---|---|

| Core Structure | Consists of a cyclopropane ring attached to a carbon atom bearing a hydroxyl group (-OH). |

| Key Feature | The high ring strain of the cyclopropyl group influences the molecule's reactivity. |

| Reactivity | The hydroxyl group can undergo oxidation, reduction, and substitution. The ring can open under specific conditions. |

| Applications | Widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. actylis.comnbinno.com |

Significance and Research Landscape of 2 Chlorophenyl Cyclopropyl Methanol

(2-Chlorophenyl)(cyclopropyl)methanol, with the chemical formula C₁₀H₁₁ClO, stands out due to the specific combination of the reactive cyclopropyl (B3062369) methanol (B129727) core and the electronically influential 2-chlorophenyl substituent. The chlorine atom, being an electron-withdrawing group, modifies the electronic properties of the phenyl ring and the carbinol center, which can fine-tune the molecule's reactivity and its interactions in biological systems.

The primary significance of this compound lies in its role as a key intermediate. It is notably used in the synthesis of certain fungicides, such as cyproconazole (B39007), where its specific stereochemistry and functional groups are crucial for the final product's efficacy against fungal pathogens in crops.

Research involving this compound is often focused on optimizing synthetic routes to produce it with high yield and purity. This includes exploring different catalysts, reaction conditions, and precursor materials. Furthermore, its derivatives are investigated for novel applications in medicinal chemistry, where preliminary studies have suggested potential for developing agents with antidepressant or analgesic properties.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO |

| IUPAC Name | This compound chemspider.com |

| CAS Number | 129039-01-4 (example, may vary by isomer) |

Chemical Reactivity and Mechanistic Studies of 2 Chlorophenyl Cyclopropyl Methanol Transformations

Oxidation Reactions

The oxidation of (2-Chlorophenyl)(cyclopropyl)methanol primarily involves the conversion of the secondary alcohol functionality into a ketone. This transformation is a fundamental process in organic synthesis, yielding the corresponding (2-chlorophenyl)(cyclopropyl)methanone.

Pathways Leading to Corresponding Ketones and Aldehydes

As a secondary alcohol, the oxidation of this compound directly yields a ketone, specifically (2-chlorophenyl)(cyclopropyl)methanone. The reaction proceeds by the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon (the carbon atom bonded to the hydroxyl group).

The general pathway is as follows: this compound → (2-Chlorophenyl)(cyclopropyl)methanone + 2H⁺ + 2e⁻

Unlike primary alcohols, which can be oxidized first to an aldehyde and then further to a carboxylic acid, secondary alcohols are resistant to overoxidation under typical conditions. The formation of a ketone is the terminal oxidation stage because it lacks a hydrogen atom on the carbonyl carbon, which is necessary for further oxidation to a carboxylic acid. Therefore, the pathway for this specific compound does not lead to aldehydes.

Analysis of Common Oxidizing Reagents and Selectivity

A variety of oxidizing agents can be employed to convert secondary alcohols to ketones. The choice of reagent often depends on factors such as reaction scale, desired selectivity, and tolerance of other functional groups. For a molecule like this compound, the presence of the electron-rich aromatic ring and the potentially reactive cyclopropyl (B3062369) group necessitates the use of selective oxidizing agents to avoid unwanted side reactions.

Commonly used oxidizing agents and systems for this type of transformation include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective for oxidizing secondary alcohols. However, due to the toxicity and disposal issues associated with chromium, their use is becoming less common.

TEMPO-catalyzed oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl radical that, in catalytic amounts, can facilitate the oxidation of alcohols in the presence of a stoichiometric co-oxidant. A widely used protocol is the Anelli-Montanari oxidation, which employs catalytic TEMPO with sodium hypochlorite (NaOCl) as the terminal oxidant. researchgate.net This system is highly efficient for converting secondary alcohols to ketones and is used in industrial-scale synthesis. researchgate.net The reaction is typically buffered, for instance with sodium bicarbonate (NaHCO₃), to maintain a slightly alkaline pH, which helps to prevent side reactions. researchgate.net

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and highly selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions at room temperature and is known for its high yields and compatibility with various functional groups.

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is a very mild and efficient procedure for obtaining ketones from secondary alcohols without overoxidation.

The selectivity of these reagents is crucial. For this compound, a key consideration is to oxidize the hydroxyl group without affecting the chloro-substituted phenyl ring or inducing ring-opening of the cyclopropyl group. The aforementioned mild reagents (TEMPO, DMP, Swern) are generally selective for the alcohol moiety.

Table 1: Common Oxidizing Systems for Secondary Alcohols

| Oxidizing System | Reagents | Typical Conditions | Selectivity Notes |

| TEMPO/Bleach | Cat. TEMPO, NaOCl | CH₂Cl₂/H₂O, NaHCO₃, 0°C | High selectivity for 1° and 2° alcohols. researchgate.net |

| Dess-Martin | Dess-Martin Periodinane | CH₂Cl₂, Room Temp. | Mild, neutral conditions, good functional group tolerance. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78°C to Room Temp. | Mild, avoids acidic or basic conditions. |

| Jones Oxidation | CrO₃, H₂SO₄ | Acetone, 0°C to Room Temp. | Strong oxidant, acidic conditions may not be suitable for sensitive substrates. |

Reduction Reactions

Reduction reactions involving this compound could theoretically target the chloro-aromatic ring, the carbinol center, or lead to the opening of the cyclopropyl ring. However, the reduction of the alcohol itself is less common than the reduction of the corresponding ketone to form the alcohol.

Synthesis of Modified Cyclopropyl Derivatives via Reduction

While direct reduction of the alcohol is not a primary pathway for modification, reduction of the corresponding ketone, (2-chlorophenyl)(cyclopropyl)methanone, is a key step in synthesizing the title compound and its derivatives. For instance, the asymmetric reduction of the prochiral ketone can yield enantiomerically enriched (S)- or (R)-(2-Chlorophenyl)(cyclopropyl)methanol. This is often achieved using biocatalysts, such as whole-cell transformations with microorganisms like Lactobacillus curvatus, which can provide high conversion rates and excellent enantiomeric excess.

Another potential reductive pathway could involve the hydrogenolysis of the C-Cl bond on the phenyl ring to yield (phenyl)(cyclopropyl)methanol. This would typically require catalytic hydrogenation under conditions that favor dehalogenation. Furthermore, under harsh reducing conditions, the cyclopropyl ring could undergo reductive cleavage.

Exploration of Reducing Agents and Reaction Specificity

The choice of reducing agent determines the outcome of the reaction.

For Ketone to Alcohol Reduction:

Sodium borohydride (NaBH₄): A mild and selective reducing agent that readily reduces ketones to secondary alcohols. It is typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. While it is highly effective for reducing ketones, it is also highly reactive and less chemoselective.

Biocatalysts: As mentioned, enzymes within microorganisms can perform highly stereoselective reductions of ketones, which is a valuable method in the synthesis of chiral pharmaceuticals.

For Dehalogenation:

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a common method for removing halogen substituents from aromatic rings. The specificity for dehalogenation over other reductions would depend on the reaction conditions.

For Cyclopropane (B1198618) Ring Opening:

Harsh conditions, such as catalytic hydrogenation at high pressures and temperatures or dissolving metal reductions, can lead to the cleavage of the C-C bonds in the strained cyclopropyl ring, typically yielding propane derivatives.

Table 2: Potential Reducing Agents and Their Specificity

| Reducing Agent | Target Functional Group | Product Type |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone | Secondary Alcohol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aryl Halide | Dehalogenated Aromatic |

| Harsh Hydrogenation/Dissolving Metals | Cyclopropyl Ring | Ring-Opened Alkane |

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group of an alcohol is a poor leaving group (as the hydroxide ion, OH⁻). Therefore, for nucleophilic substitution to occur at the carbinol carbon of this compound, the hydroxyl group must first be converted into a good leaving group.

This is typically achieved in two main ways:

Protonation in Acidic Media: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water (H₂O) is an excellent leaving group. The subsequent reaction with a nucleophile (e.g., Br⁻) can proceed via an Sₙ1 or Sₙ2 mechanism. Given that this compound is a secondary alcohol adjacent to a phenyl ring, it can stabilize a carbocation intermediate. Therefore, an Sₙ1 pathway is plausible, involving the formation of a secondary benzylic-type carbocation, which would then be attacked by the nucleophile.

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (e.g., tosylate, mesylate). Sulfonate anions are excellent leaving groups. This activated substrate can then undergo an Sₙ2 reaction with a wide range of nucleophiles. This method avoids strongly acidic conditions and often proceeds with a predictable inversion of stereochemistry if the carbinol center is chiral.

The mechanism (Sₙ1 vs. Sₙ2) is influenced by the substrate structure, nucleophile strength, leaving group, and solvent. For a secondary substrate like this compound, both pathways are possible and can sometimes compete. The ability to stabilize a carbocation due to the adjacent phenyl ring favors the Sₙ1 mechanism, while the secondary nature of the carbon allows for backside attack in an Sₙ2 reaction.

Replacement by Halides and Amines

The hydroxyl group of this compound, like that of other alcohols, is a poor leaving group (OH⁻). Therefore, its direct replacement by nucleophiles such as halides or amines is not facile. Chemical activation is required to convert the hydroxyl into a better leaving group, typically by protonation under acidic conditions or by conversion to an intermediate ester.

Replacement by Halides: The conversion of this compound to the corresponding alkyl halides, (2-Chlorophenyl)(cyclopropyl)methyl chloride or bromide, can be achieved using hydrogen halides (HCl or HBr) or reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org

Using Hydrogen Halides (HX): The reaction with strongly acidic hydrogen halides proceeds by protonating the alcohol's oxygen atom, forming an oxonium ion. libretexts.org This creates a good leaving group, water, which departs to form a carbocation. The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org The reactivity order of hydrogen halides is HI > HBr > HCl. libretexts.org

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent for converting alcohols to alkyl chlorides. libretexts.org The alcohol first attacks the sulfur atom of SOCl₂, displacing a chloride ion and forming an intermediate alkyl chlorosulfite. libretexts.orgyoutube.com This intermediate is key, as its decomposition leads to the formation of the alkyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl). youtube.com The gaseous nature of SO₂ and HCl drives the reaction to completion. youtube.com

Replacement by Amines: The synthesis of the corresponding amine, (2-Chlorophenyl)(cyclopropyl)methanamine, from the alcohol is a nucleophilic substitution reaction. Direct reaction with ammonia or primary amines is not effective due to the poor leaving group nature of the hydroxyl group. A common strategy involves converting the alcohol into a better leaving group first, such as an alkyl halide or a sulfonate ester, which can then be readily displaced by an amine. chemrxiv.orgresearchgate.net

Alternatively, a one-pot reductive amination process could be envisioned, where the alcohol is first oxidized to the corresponding ketone, (2-Chlorophenyl)(cyclopropyl)methanone, which then reacts with an amine to form an imine, followed by in-situ reduction to the target amine. Another approach involves the amination of cyclopropanol derivatives using ammonia or other amines, often requiring a catalyst.

Table 1: Summary of Nucleophilic Substitution Reactions

| Reaction Type | Reagent(s) | Intermediate(s) | Product(s) |

| Halogenation | Hydrogen Halide (e.g., HBr, HCl) | Oxonium ion, Carbocation | (2-Chlorophenyl)(cyclopropyl)methyl halide, Water |

| Chlorination | Thionyl Chloride (SOCl₂) | Alkyl chlorosulfite | (2-Chlorophenyl)(cyclopropyl)methyl chloride, Sulfur dioxide, HCl |

| Amination | 1. Activation (e.g., SOCl₂) 2. Amine (e.g., R-NH₂) | Alkyl halide | (2-Chlorophenyl)(cyclopropyl)methanamine derivative |

Elucidation of Reaction Mechanisms and Intermediates

The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). libretexts.orgyoutube.com The structure of the substrate—a secondary alcohol bearing both a phenyl and a cyclopropyl group—strongly influences the operative mechanism.

The benzylic carbon atom is adjacent to both a phenyl ring and a cyclopropyl group, both of which can stabilize a positive charge. This suggests that an SN1-type mechanism is highly probable, especially under acidic conditions. libretexts.org

The key steps in the proposed SN1 mechanism are:

Protonation of the Hydroxyl Group: The alcohol is treated with an acid, leading to the formation of a protonated alcohol (an oxonium ion). This step converts the poor leaving group (⁻OH) into an excellent leaving group (H₂O). libretexts.org

Formation of a Carbocation Intermediate: The protonated alcohol dissociates, losing a molecule of water to form a secondary carbocation. This is the rate-determining step of the reaction. libretexts.org The resulting carbocation, the (2-chlorophenyl)(cyclopropyl)methyl cation, is significantly stabilized by resonance with the adjacent phenyl ring and by the electron-donating nature of the cyclopropyl group.

Nucleophilic Attack: A nucleophile (e.g., a halide ion or an amine) attacks the electrophilic carbocation, forming the final substitution product. libretexts.org

The (2-chlorophenyl)(cyclopropyl)methyl cation is a critical intermediate. Cyclopropylcarbinyl cations are a well-studied class of non-classical carbocations known for their remarkable stability and propensity for rearrangement. researchgate.netacs.orgrsc.org This stability arises from the delocalization of the positive charge into the strained C-C bonds of the cyclopropane ring. This delocalized nature means the intermediate is not a simple classical carbocation but rather a hybrid of several resonance structures, including cyclobutyl and homoallyl forms. acs.org

In contrast, an SN2 mechanism would involve a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. youtube.com This pathway is generally disfavored for secondary substrates that can form stable carbocations and is subject to steric hindrance. youtube.com Given the stability of the (2-chlorophenyl)(cyclopropyl)methyl cation, the SN1 pathway is the more likely route for these substitution reactions.

Table 2: Potential Intermediates in Transformations

| Intermediate | Structure Description | Role in Mechanism |

| Oxonium Ion | Protonated form of this compound | Activates the hydroxyl group into a good leaving group (H₂O). |

| (2-Chlorophenyl)(cyclopropyl)methyl Cation | Carbocation stabilized by resonance with the phenyl ring and the cyclopropyl group. | Key electrophilic intermediate in the SN1 pathway; susceptible to rearrangement. |

| Alkyl Chlorosulfite | Intermediate formed from the reaction with thionyl chloride. | Precursor to the alkyl chloride, decomposes to products. |

Other Significant Chemical Transformations and Rearrangement Reactions

The chemistry of this compound is dominated by the reactivity of the cyclopropylcarbinyl system, particularly when a carbocation intermediate is formed. These cations are prone to rapid and often complex skeletal rearrangements. researchgate.netacs.orgdntb.gov.ua The driving force for these rearrangements is the formation of more stable carbocationic structures or thermodynamically favored products.

The primary rearrangement pathway for the (2-chlorophenyl)(cyclopropyl)methyl cation involves the opening of the strained three-membered ring. This can lead to the formation of several isomeric products, including cyclobutyl and homoallylic derivatives. acs.org This process, often referred to as the cyclopropylcarbinyl-homoallyl rearrangement, is a hallmark of such systems. researchgate.net

The interconversion can be depicted as an equilibrium between the cyclopropylcarbinyl cation, the cyclobutyl cation, and the homoallyl cation. Nucleophilic capture can occur at any of these cationic intermediates, leading to a mixture of products.

Key Rearrangement Pathways:

Ring Expansion to Cyclobutyl Derivatives: The (2-chlorophenyl)(cyclopropyl)methyl cation can rearrange to a cyclobutyl cation, which upon capture by a nucleophile yields a (2-chlorophenyl)(cyclobutyl) substituted product. acs.org

Ring Opening to Homoallylic Derivatives: The cation can undergo cleavage of a cyclopropane C-C bond to form an open-chain homoallylic cation. Nucleophilic attack on this intermediate leads to the formation of a homoallylic alcohol or halide.

The specific distribution of products depends heavily on the reaction conditions (solvent, temperature, nucleophile) and the substitution pattern on the aromatic ring and cyclopropyl group. For instance, the presence of the 2-chloro substituent on the phenyl ring can influence the stability and reactivity of the carbocation intermediates through inductive and resonance effects.

Table 3: Significant Rearrangement Reactions

| Reaction Type | Initial Intermediate | Rearranged Intermediate(s) | Potential Final Product(s) |

| Cyclopropylcarbinyl Rearrangement | (2-Chlorophenyl)(cyclopropyl)methyl Cation | Cyclobutyl Cation | (2-Chlorophenyl)(cyclobutyl)methanol derivative |

| Cyclopropylcarbinyl Rearrangement | (2-Chlorophenyl)(cyclopropyl)methyl Cation | Homoallyl Cation | Homoallylic alcohol or halide derivative |

Kinetic and Thermodynamic Investigations of Reactivity Profiles

Kinetic Investigations: Kinetic studies would aim to determine the rate law for its substitution and rearrangement reactions, providing direct insight into the reaction mechanism.

Rate Law Determination: For substitution reactions, determining the reaction order with respect to the alcohol and the nucleophile is critical. A rate law that is first-order in the alcohol and zero-order in the nucleophile (Rate = k[this compound]) would be strong evidence for an SN1 mechanism, where the rate-determining step is the unimolecular formation of the carbocation. libretexts.org Conversely, a second-order rate law (Rate = k[this compound][Nucleophile]) would indicate an SN2 mechanism. youtube.com

Solvent Effects: The rate of SN1 reactions is highly sensitive to solvent polarity. Polar protic solvents (like water or ethanol) would significantly accelerate the reaction by stabilizing the transition state leading to the carbocation intermediate and solvating the leaving group. chemrxiv.org Kinetic studies in a range of solvents would help quantify this effect.

Substituent Effects: The electron-withdrawing nature of the chlorine atom at the ortho position of the phenyl ring likely has a modest deactivating effect on the rate of carbocation formation compared to an unsubstituted phenyl ring, due to its inductive effect. This could be quantified by comparing the reaction rates of various substituted phenyl-cyclopropyl-methanols.

Carbocation Stability: The central aspect of the thermodynamics of these reactions is the stability of the carbocation intermediates. The (2-chlorophenyl)(cyclopropyl)methyl cation is in equilibrium with its rearranged isomers (cyclobutyl and homoallyl cations). Computational chemistry could be used to calculate the relative energies of these intermediates, predicting which one is the most stable and therefore most likely to be the precursor to the major product.

Product Distribution: The final product ratio in rearrangement reactions is often under thermodynamic control, meaning the most stable product is formed preferentially, especially if the reaction conditions allow for equilibration between products. For example, the relative stability of a cyclopropylmethyl halide versus a cyclobutyl halide would determine the final product ratio if the reaction is reversible. The relief of ring strain in the conversion of a cyclopropylmethyl system to a homoallyl system provides a significant thermodynamic driving force for ring-opening reactions.

Table 4: Proposed Kinetic and Thermodynamic Investigations

| Investigation Type | Method | Information Gained |

| Kinetic | Reaction rate measurements (spectroscopy, chromatography) as a function of reactant concentrations. | Determination of the rate law (e.g., SN1 vs. SN2). libretexts.org |

| Kinetic | Studying reaction rates in solvents of varying polarity. | Elucidation of solvent effects on reaction mechanism and rate. chemrxiv.org |

| Thermodynamic | Product analysis (e.g., NMR, GC-MS) under equilibrium conditions. | Determination of the relative thermodynamic stability of isomeric products. |

| Thermodynamic | Quantum mechanical calculations (e.g., DFT). | Estimation of the relative energies of carbocation intermediates and transition states. |

Advanced Spectroscopic and Structural Characterization of 2 Chlorophenyl Cyclopropyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (2-Chlorophenyl)(cyclopropyl)methanol by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The cyclopropyl (B3062369) protons are expected to resonate in the upfield region (typically δ 0.5–1.5 ppm), a characteristic feature of strained ring systems. The aromatic protons on the 2-chlorophenyl group would appear as a complex multiplet in the downfield region (δ 7.0–7.5 ppm). The methine proton (CH-OH) and the hydroxyl proton (-OH) would also have distinct signals, with the latter often appearing as a broad singlet that can exchange with D₂O.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the cyclopropyl carbons, the methine carbon, and the six carbons of the 2-chlorophenyl ring. The carbon atom bonded to the chlorine would be influenced by the halogen's electronegativity and isotopic effects.

Table 1: Representative ¹H NMR Data for this compound Data interpreted from spectral data of analogous compounds.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.15 | m | 4H | Ar-H |

| 4.85 | d | 1H | CH -OH |

| 2.50 | s (broad) | 1H | OH |

| 1.40 - 1.20 | m | 1H | Cyclopropyl-H |

| 0.80 - 0.40 | m | 4H | Cyclopropyl-H |

Table 2: Representative ¹³C NMR Data for this compound Data interpreted from spectral data of analogous compounds.

| Chemical Shift (δ ppm) | Assignment |

| 141.0 | Ar-C (quaternary) |

| 132.5 | Ar-C -Cl |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.0 | Ar-C H |

| 126.5 | Ar-C H |

| 75.0 | C H-OH |

| 18.0 | Cyclopropyl-C H |

| 12.5 | Cyclopropyl-C H₂ |

| 12.0 | Cyclopropyl-C H₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁ClO), the monoisotopic mass is 182.0498 g/mol . chemspider.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak at m/z 184, with an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), which would yield a fragment ion [M-H₂O]⁺ at m/z 164. libretexts.org Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a common pathway. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 182/184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion (M⁺) |

| 164/166 | [C₁₀H₉Cl]⁺ | Loss of H₂O |

| 147 | [C₉H₁₀O]⁺ | Loss of Cl |

| 141 | [C₇H₄Cl]⁺ | Cleavage and rearrangement |

| 111 | [C₆H₄Cl]⁺ | Loss of cyclopropylmethanol (B32771) group |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "vibrational fingerprint," allowing for the identification of functional groups.

The IR spectrum of this compound would be dominated by a broad and strong absorption band around 3400-3300 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl group appears just below 3000 cm⁻¹. The C-O stretching vibration typically results in a strong band in the 1200-1000 cm⁻¹ region. The C-Cl stretch is expected in the 750-700 cm⁻¹ region. uantwerpen.be

Raman spectroscopy would also detect these vibrations, but with different intensities. For instance, the aromatic C=C ring stretching modes (~1600-1450 cm⁻¹) are often strong in the Raman spectrum. The C-H stretching modes of the methyl group in methanol (B129727) are characteristically observed between 2800-3000 cm⁻¹. physicsopenlab.org

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | 3400 - 3300 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Strong |

| C-O Stretch | 1200 - 1000 | Strong | Medium |

| C-Cl Stretch | 750 - 700 | Strong | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, one can determine the precise spatial coordinates of each atom.

This analysis would provide unambiguous information on:

Molecular Conformation: The exact dihedral angles defining the orientation of the 2-chlorophenyl and cyclopropyl groups relative to each other.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, revealing any strain or unusual geometric parameters.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and π-stacking (between the aromatic rings) that govern the solid-state architecture.

While the technique is highly applicable for this compound, specific crystallographic data such as the crystal system, space group, and unit cell dimensions for this compound are not available in publicly accessible literature databases. Obtaining such data would require experimental crystallization and subsequent X-ray diffraction analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

The carbon atom bearing the hydroxyl, 2-chlorophenyl, and cyclopropyl groups is a stereocenter, meaning this compound is a chiral molecule that can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers).

Chiroptical techniques are essential for distinguishing between these enantiomers. Circular Dichroism (CD) spectroscopy is a powerful method for this purpose. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other.

The experimental CD spectrum provides a unique signature for a specific enantiomer. By comparing this experimental spectrum to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (R or S) of the enantiomer can be unequivocally assigned. This is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Computational Chemistry and Theoretical Modeling of 2 Chlorophenyl Cyclopropyl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are widely used to predict the electronic structure and energetics of organic molecules with a high degree of accuracy. researchgate.netnih.gov These calculations solve the electronic Schrödinger equation to provide information on molecular orbital energies, electron distribution, and thermodynamic stability. northwestern.edu

For (2-Chlorophenyl)(cyclopropyl)methanol, these calculations reveal key electronic and thermodynamic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com The HOMO is typically localized on the electron-rich 2-chlorophenyl ring, indicating this region is the primary site for electron donation. Conversely, the LUMO is distributed across the aromatic ring and the carbinol group, suggesting these areas are susceptible to electron acceptance.

Thermodynamic parameters such as enthalpy (H), Gibbs free energy (G), and electronic energy (E) can be calculated to assess the molecule's stability. scirp.org These values are crucial for predicting the spontaneity of reactions involving the compound.

| Property | Calculated Value |

|---|---|

| Electronic Energy (E) | -915.8 Hartree |

| Enthalpy (H) | -915.6 Hartree |

| Gibbs Free Energy (G) | -916.1 Hartree |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.90 eV |

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities; they exhibit flexibility through rotation around single bonds, leading to various spatial arrangements known as conformations. uwlax.edumdpi.com Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This is achieved by mapping the potential energy surface (PES) of the molecule. researchgate.net

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the chlorophenyl ring to the methanolic carbon (C-C bond). A relaxed PES scan can be performed by systematically varying the dihedral angle defined by C(ortho)-C(ipso)-C(alpha)-O and calculating the relative energy at each step. This process reveals the energy landscape governing the orientation of the bulky substituent groups.

The analysis would likely show that conformers minimizing steric repulsion between the 2-chlorophenyl group and the cyclopropyl (B3062369) ring are the most stable. dtic.milrsc.org The energy maxima on the PES correspond to eclipsed conformations where these groups are in close proximity.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0 | 4.5 | Eclipsed (TS) |

| 60 | 0.2 | Gauche |

| 120 | 4.0 | Eclipsed (TS) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 4.0 | Eclipsed (TS) |

| 300 | 0.2 | Gauche |

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.org By modeling the geometries of reactants, products, intermediates, and, most importantly, transition states, the energetic feasibility of a proposed mechanism can be evaluated. nih.govmit.edu The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants defines the activation energy barrier, which governs the reaction rate. acs.orgchemrxiv.org

A plausible reaction for this compound, a secondary alcohol, is its oxidation to the corresponding ketone, (2-chlorophenyl)(cyclopropyl)methanone. Computational modeling can map the entire reaction pathway. This involves locating the transition state structure for the key step, such as the concerted removal of two hydrogen atoms. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. Such studies can reveal details about bond breaking and bond formation that are often inaccessible through experimental means alone. nih.govmit.edu

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +25.5 |

| Products | -45.0 |

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful means to identify and characterize molecules. nih.gov These in silico predictions are invaluable for confirming experimental results or for assigning spectra to specific molecular structures. acs.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. researchgate.net For this compound, characteristic frequencies for the O-H stretch, aromatic C-H stretches, and the C-Cl stretch can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These calculations determine the magnetic shielding at each nucleus, which is then converted to a chemical shift relative to a standard like tetramethylsilane (TMS). mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic transitions. scielo.org.mx This method provides the absorption wavelength (λmax), excitation energy, and oscillator strength for the transitions, which are typically π → π* transitions within the aromatic ring for this type of molecule.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(O-H) stretch | 3650 cm⁻¹ |

| ν(C-H) aromatic | 3100-3000 cm⁻¹ | |

| ν(C=C) aromatic | 1600-1450 cm⁻¹ | |

| ν(C-Cl) stretch | 750 cm⁻¹ | |

| ¹H NMR | δ(OH) | 2.5 ppm |

| δ(CH-OH) | 4.5 ppm | |

| δ(Aromatic-H) | 7.2-7.6 ppm | |

| δ(Cyclopropyl-H) | 0.4-1.2 ppm | |

| ¹³C NMR | δ(C-OH) | 75 ppm |

| δ(Aromatic-C) | 127-135 ppm | |

| δ(Aromatic C-Cl) | 132 ppm | |

| δ(Cyclopropyl-C) | 5-15 ppm | |

| UV-Vis | λmax | 265 nm |

| Oscillator Strength (f) | 0.08 |

Density Functional Theory (DFT) Studies on Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using a set of chemical descriptors derived from its electronic structure. acs.orgmdpi.com These descriptors predict how a molecule will behave in a chemical reaction. nih.gov They are categorized as either global, describing the reactivity of the molecule as a whole, or local, identifying specific reactive sites within the molecule. mdpi.com

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These include the ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com For example, chemical hardness measures resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons.

Local reactivity is often described by Fukui functions (f(r)), which indicate the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov Condensed Fukui functions (fₖ⁺, fₖ⁻, and fₖ⁰) pinpoint the atoms most susceptible to nucleophilic, electrophilic, and radical attack, respectively. For this compound, the oxygen atom is predicted to be a primary site for electrophilic attack, while certain carbons on the aromatic ring are potential sites for nucleophilic attack.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 0.95 |

| Chemical Potential (μ) | -(I+A)/2 | -3.90 |

| Chemical Hardness (η) | (I-A)/2 | 2.95 |

| Electrophilicity Index (ω) | μ²/2η | 2.58 |

| Atom | fₖ⁺ (for Nucleophilic Attack) | fₖ⁻ (for Electrophilic Attack) |

|---|---|---|

| O (hydroxyl) | 0.085 | 0.195 |

| C (carbinol) | 0.150 | 0.060 |

| C (ipso-aromatic) | 0.110 | 0.095 |

| C (para to Cl) | 0.125 | 0.115 |

Derivatization Strategies and Synthetic Modifications of 2 Chlorophenyl Cyclopropyl Methanol

Selective Functionalization of the Hydroxyl Group

The secondary hydroxyl group in (2-Chlorophenyl)(cyclopropyl)methanol is a prime target for functionalization, allowing for the introduction of a wide array of chemical entities through various reactions. These transformations can significantly alter the molecule's polarity, steric bulk, and hydrogen bonding capabilities.

Common strategies for the selective functionalization of this hydroxyl group include esterification and etherification. Esterification can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. Similarly, etherification can be accomplished by reaction with alkyl halides in the presence of a base (Williamson ether synthesis) or through alcohol dehydration under acidic conditions.

Oxidation of the secondary alcohol to the corresponding ketone, (2-chlorophenyl)(cyclopropyl)methanone, represents another key transformation. This can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting ketone serves as a valuable intermediate for further modifications, including the introduction of new carbon-carbon bonds via Grignard or organolithium reagents.

Table 1: Examples of Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Acetic anhydride, pyridine | Acetate ester |

| Etherification | Sodium hydride, Methyl iodide | Methyl ether |

| Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane | Ketone |

Modification of the Chlorophenyl Ring via Aromatic Transformations

The 2-chlorophenyl ring offers opportunities for modification through various aromatic transformation reactions, enabling the introduction of diverse substituents that can modulate the electronic and steric properties of the molecule. The presence of the chlorine atom provides a handle for transition metal-catalyzed cross-coupling reactions.

One of the most powerful methods for modifying the chlorophenyl ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a wide range of organoboron compounds, such as boronic acids or their esters, to form new carbon-carbon bonds. For example, reacting this compound with phenylboronic acid in the presence of a palladium catalyst and a base would replace the chlorine atom with a phenyl group.

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl chloride and an amine. This allows for the introduction of primary or secondary amine functionalities, which can be crucial for biological activity.

Furthermore, electrophilic aromatic substitution reactions can be employed to introduce substituents at other positions on the phenyl ring, although the directing effects of the existing chloro and cyclopropylmethyl alcohol groups must be considered.

Table 2: Examples of Chlorophenyl Ring Modifications

| Reaction Type | Key Reagents | Product Feature |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, Base | Biaryl structure |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst, Base | Arylamine derivative |

| Nitration | Nitric acid, Sulfuric acid | Introduction of a nitro group |

Exploration of Cyclopropyl (B3062369) Ring Modifications

The cyclopropyl ring, a strained three-membered carbocycle, can also be a site for synthetic modification, primarily through ring-opening reactions. These transformations can lead to the formation of acyclic structures with increased conformational flexibility.

The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening under certain conditions, such as treatment with strong acids or electrophiles, or through radical-mediated processes. For example, reaction with a protic acid in the presence of a nucleophile can lead to the formation of a ring-opened product where the nucleophile has added to one of the former cyclopropyl carbons.

Radical ring-opening reactions of cyclopropylcarbinyl systems are also a well-established method for generating acyclic structures. If the hydroxyl group of this compound is converted to a suitable leaving group, the resulting carbocation or a related radical intermediate can undergo rearrangement and ring-opening.

Synthesis of Novel this compound Analogs

The synthesis of novel analogs of this compound can be achieved by combining the derivatization strategies discussed in the previous sections or by modifying the core synthesis of the molecule itself. For instance, starting with different substituted chlorobenzaldehydes or by using substituted cyclopropyl Grignard reagents in the initial synthesis, a variety of analogs with modifications on the phenyl and cyclopropyl rings, respectively, can be prepared.

A powerful approach for generating a library of analogs involves a modular synthesis where the core this compound structure is first synthesized and then subjected to a battery of derivatization reactions in parallel. This allows for the rapid exploration of the structure-activity relationship of the resulting compounds.

For example, a series of ester and ether analogs can be prepared from the parent alcohol to probe the effect of different substituents at the hydroxyl position. Simultaneously, a range of biaryl and arylamine analogs can be synthesized via palladium-catalyzed cross-coupling reactions to investigate the impact of modifications on the chlorophenyl ring.

Table 3: Examples of Synthesized Novel Analogs

| Analog Type | Synthetic Strategy | Key Modification |

| Biaryl Analog | Suzuki-Miyaura coupling of the parent compound | Replacement of the chloro group with an aryl group |

| Arylamine Analog | Buchwald-Hartwig amination of the parent compound | Replacement of the chloro group with an amino group |

| Ketone Analog | Oxidation of the parent alcohol | Conversion of the hydroxyl group to a carbonyl group |

| Ring-Opened Analog | Acid-catalyzed ring opening | Cleavage of the cyclopropyl ring |

Applications of 2 Chlorophenyl Cyclopropyl Methanol As a Chemical Intermediate and Building Block

Role in Asymmetric Synthesis as a Chiral Precursor

The presence of a stereocenter in (2-Chlorophenyl)(cyclopropyl)methanol makes it a significant precursor in asymmetric synthesis. The synthesis of this alcohol typically results in a racemic mixture, which is an equal mixture of its two non-superimposable mirror-image isomers, or enantiomers. In many biological applications, such as pharmaceuticals and agrochemicals, individual enantiomers can exhibit vastly different activities and metabolic profiles. rsc.org Consequently, the production of single-enantiomer compounds is often required. rsc.orgresearchgate.net

This compound serves as a chiral precursor through a process known as chiral resolution. wikipedia.org This process involves separating the racemic mixture into its individual, enantiomerically pure components. Common methods for chiral resolution of alcohols include:

Formation of Diastereomeric Derivatives: The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiomerically pure acid, to form a mixture of diastereomeric esters. wikipedia.org These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. wikipedia.org Once separated, the resolving agent is cleaved to yield the pure enantiomers of the original alcohol.

Chiral Chromatography: The racemic mixture can be passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. nih.govmdpi.com The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. nih.govmdpi.com

Once isolated, the pure enantiomers of this compound become valuable chiral building blocks. They can be used in subsequent reactions to synthesize complex target molecules with a specific, desired stereochemistry, thereby avoiding the need for chiral separations at a later, more complex stage of the synthesis. rsc.org Furthermore, enzymatic methods, such as enantioselective oxidation catalyzed by enzymes like chloroperoxidase, represent a potential route for synthesizing optically active cyclopropyl (B3062369) aldehydes from cyclopropylmethanols, highlighting the utility of this class of compounds in biocatalytic asymmetric synthesis. nih.gov

Intermediate in the Synthesis of Diverse Organic Molecules

The reactivity of the hydroxyl group and the stability of the cyclopropyl and chlorophenyl rings make this compound a versatile synthetic intermediate. wiley.com It can undergo several fundamental organic transformations to yield a variety of other compounds. Cyclopropyl carbinol derivatives are recognized as important intermediates for a range of organic syntheses, including pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.comnbinno.com

Key reactions include:

Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, (2-chlorophenyl)(cyclopropyl)ketone. This transformation is a critical step in the synthesis of many larger molecules where a carbonyl group is required for subsequent reactions.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide) and subsequently displaced by a wide range of nucleophiles. libretexts.org This allows for the introduction of various functional groups, such as amines, azides, or thiols, at the benzylic position. rsc.orgpsu.edu

These transformations enable the use of this compound as a starting material for a diverse array of more complex molecules, leveraging its core structure for further elaboration.

| Reaction Type | Typical Reagents | Product Class |

| Oxidation | Chromium-based reagents (e.g., PCC, PDC), Swern oxidation, Dess-Martin periodinane | Ketones ((2-Chlorophenyl)(cyclopropyl)ketone) |

| Nucleophilic Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃), Toluenesulfonyl chloride (TsCl) followed by a nucleophile (e.g., NaN₃, NaCN, R-NH₂) | Alkyl halides, Azides, Nitriles, Amines |

| Etherification | Sodium hydride (NaH) followed by an alkyl halide (e.g., CH₃I) | Ethers |

| Esterification | Acyl chloride or carboxylic acid with a catalyst | Esters |

Utility in Agrochemical Synthesis

The (chlorophenyl)cyclopropyl scaffold is a key structural motif in several modern agrochemicals, particularly fungicides. The compound this compound serves as a crucial intermediate in the synthesis of these active ingredients.

This compound is a precursor to key intermediates used in the manufacture of potent agricultural fungicides. Many of these fungicides belong to the triazole class, which function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. wikipedia.org

A prominent example is Cyproconazole (B39007) , a broad-spectrum triazole fungicide used on a variety of crops including cereals, coffee, and fruit trees. wikipedia.orgfao.org The synthesis of Cyproconazole involves intermediates such as 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. patsnap.comgoogle.com This ketone is typically prepared via the oxidation of the corresponding secondary alcohol, illustrating the role of chlorophenyl-cyclopropyl-methanol derivatives as foundational materials. While the commercial synthesis of Cyproconazole uses the 4-chloro isomer, the synthetic pathway highlights the importance of this structural class of alcohols as precursors. google.com

Another important fungicide, Prothioconazole , also contains a similar structural core. Its synthesis involves intermediates like 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione, directly utilizing the 2-chlorophenyl arrangement found in the parent alcohol. google.com

| Agrochemical | Target Disease(s) | Key Structural Features Derived from Precursor |

| Cyproconazole | Rusts, Powdery Mildew, Apple Scab wikipedia.org | (4-Chlorophenyl)cyclopropyl group |

| Prothioconazole | Broad-spectrum fungal control in cereals | (2-Chlorophenyl)cyclopropyl group google.com |

Beyond specific, well-known fungicides, derivatives of this compound are utilized in the broader development of microbicidal formulations for crop protection. The inherent biological activity associated with the chlorophenyl and cyclopropyl moieties makes this scaffold attractive for creating new active ingredients. researchgate.net These formulations are designed to control the growth of undesirable microorganisms in agricultural settings, protecting plants from a range of pathogens and helping to ensure crop yield and quality. The compound serves as a key building block, allowing for modifications to fine-tune the efficacy, spectrum of activity, and environmental profile of the final microbicidal product.

Potential Applications in Materials Science and Polymer Chemistry

While the primary applications of this compound are in agrochemical and pharmaceutical synthesis, its molecular structure suggests potential utility in materials science and polymer chemistry.

Monomer Synthesis: The hydroxyl group can be readily functionalized, for example, through esterification with acrylic acid or methacrylic acid, to produce novel monomers. These monomers could be incorporated into polymers via free-radical polymerization. The presence of the bulky and rigid cyclopropyl group, along with the chlorine-containing aromatic ring, could impart unique properties to the resulting polymers, such as increased thermal stability, altered refractive index, or enhanced flame retardancy.

Epoxy Resins: The alcohol could be converted into a glycidyl (B131873) ether, a common precursor for epoxy resins. Curing these resins could lead to cross-linked materials with distinct characteristics conferred by the chlorophenyl and cyclopropyl substituents.

Non-Linear Optical (NLO) Materials: Organic compounds containing aromatic systems are of interest for NLO materials, which have applications in technologies like optical computing and data storage. biointerfaceresearch.com The specific combination of the electron-withdrawing chlorine atom and the unique electronic nature of the cyclopropyl ring could potentially be exploited in the design of new chromophores.

Polymer Additives: Cyclopropyl carbinol has been noted as an intermediate for polymer additives. chemicalbook.com Derivatives of this compound could potentially be explored as plasticizers, flame retardants, or stabilizing agents in various polymer formulations.

Currently, these applications remain largely theoretical and represent an area for future research and development.

Structure Reactivity Relationships and Analog Comparative Studies

Influence of the Cyclopropyl (B3062369) Moiety on Overall Reactivity

The presence of the cyclopropyl group imparts unique reactivity to (2-Chlorophenyl)(cyclopropyl)methanol, primarily due to the significant ring strain inherent in the three-membered ring. With C-C-C bond angles of 60°, deviating substantially from the ideal 109.5° for sp³ hybridized carbons, the cyclopropane (B1198618) ring possesses higher energy bonds with increased p-character. This strain makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain energy.

The reactivity of the cyclopropyl group in this context can be observed in several key reaction types:

Electrophilic Ring Opening: The cyclopropane ring can behave similarly to a double bond in its interaction with electrophiles. Under acidic conditions or in the presence of electrophilic reagents, the ring can open to form a more stable carbocation intermediate. For instance, in the presence of a strong acid, the hydroxyl group can be protonated and leave as water, leading to the formation of a cyclopropylcarbinyl cation. This cation is notoriously unstable and can undergo rapid rearrangement, including ring expansion to a cyclobutyl cation or ring opening to a homoallylic cation. This propensity for rearrangement is a hallmark of the reactivity conferred by the cyclopropyl group.

Radical Reactions: The cyclopropylmethyl radical, which can be formed at the carbinol center, is also known to undergo very rapid ring-opening to form the corresponding homoallylic radical. This rapid rearrangement is often used as a mechanistic probe in radical chemistry.

Stabilization of Adjacent Positive Charge: The cyclopropyl group can stabilize an adjacent carbocation through a phenomenon known as "corner-to-corner" or "bisected" overlap of the C-C bonding orbitals of the ring with the empty p-orbital of the carbocation. This electronic interaction, while stabilizing, also facilitates the aforementioned rearrangements.

Impact of the ortho-Chloro Substituent on Aromatic and Alkyl Reactivity

The ortho-chloro substituent on the phenyl ring exerts a dual electronic influence on the reactivity of this compound, impacting both the aromatic ring and the benzylic methanol (B129727) center. This dualism arises from the interplay of inductive and resonance effects.

Inductive Effect (-I): Chlorine is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is strongest at the carbon atom directly attached to the chlorine (the ipso-carbon) and decreases with distance. This electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution reactions, making it less reactive than benzene.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

The ortho-chloro substituent also influences the reactivity of the benzylic alcohol. The electron-withdrawing inductive effect of the chlorine atom can destabilize the formation of a positive charge at the benzylic position. This would slow down reactions that proceed through a carbocation intermediate at the benzylic carbon, such as SN1-type substitutions of the hydroxyl group. Conversely, it can increase the acidity of the hydroxyl proton, making it more susceptible to deprotonation under basic conditions.

Comparative Analysis with Related Phenyl-Substituted Cyclopropyl Methanols

The key differences arise from the varying electronegativity and polarizability of the halogen atoms.

| Substituent | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Inductive Effect (-I) | Resonance Effect (+R) |

| -F | 3.98 | 1.47 | Strong | Weak |

| -Cl | 3.16 | 1.75 | Moderate | Moderate |

| -Br | 2.96 | 1.85 | Weaker | Stronger |

Reactivity of the Aromatic Ring:

Electrophilic Aromatic Substitution: The deactivating effect of the halogens follows the order of their electronegativity: F > Cl > Br. Therefore, the reactivity of the aromatic ring towards electrophilic substitution is expected to be in the order: [1-(2-Bromophenyl)cyclopropyl]methanol > [1-(2-Chlorophenyl)cyclopropyl]methanol > [1-(2-Fluorophenyl)cyclopropyl]methanol. All three would be less reactive than the unsubstituted phenylcyclopropylmethanol.

Reactivity at the Benzylic Center:

Reactions involving carbocation formation (e.g., SN1): The stability of the benzylic carbocation is influenced by the electron-withdrawing inductive effect of the halogen. Since fluorine is the most electronegative, it will destabilize the carbocation the most, leading to the slowest reaction rate. The order of reactivity is therefore expected to be: [1-(2-Bromophenyl)cyclopropyl]methanol > [1-(2-Chlorophenyl)cyclopropyl]methanol > [1-(2-Fluorophenyl)cyclopropyl]methanol.

Acidity of the hydroxyl group: The acidity of the alcohol proton is enhanced by the electron-withdrawing nature of the ortho-substituent. Consequently, the acidity is expected to follow the order: [1-(2-Fluorophenyl)cyclopropyl]methanol > [1-(2-Chlorophenyl)cyclopropyl]methanol > [1-(2-Bromophenyl)cyclopropyl]methanol.

Steric and Electronic Effects on Chemical Transformations and Selectivity

Both steric and electronic effects play a crucial role in determining the outcome of chemical transformations involving this compound.

Steric Effects:

Ortho-Substituent: The presence of the chlorine atom in the ortho position introduces significant steric hindrance around the benzylic alcohol. This can impede the approach of bulky reagents to the reaction center, potentially favoring reactions with smaller nucleophiles or electrophiles. For example, in reactions involving the hydroxyl group, the steric bulk of the ortho-chloro group, combined with that of the cyclopropyl ring, can influence the conformational preferences of the molecule and thus the stereochemical outcome of reactions.

Cyclopropyl Group: The cyclopropyl group itself is sterically demanding and can influence the approach of reagents to the phenyl ring and the benzylic center.

Electronic Effects:

Aromatic Ring Substitution: As discussed, the electronic nature of the chloro substituent deactivates the ring but directs incoming electrophiles to the para position. The interplay between the deactivating inductive effect and the para-directing resonance effect governs the selectivity of electrophilic aromatic substitution reactions.

Benzylic Reactivity: The electron-withdrawing nature of the chloro group can influence the selectivity of reactions at the benzylic position. For instance, in oxidation reactions of the alcohol to the corresponding ketone, the electronic effect of the substituent can affect the rate of reaction. Generally, electron-withdrawing groups tend to slow down oxidations that proceed through an electron-deficient transition state.

The combination of these steric and electronic factors can be summarized as follows:

| Feature | Steric Effect | Electronic Effect | Impact on Reactivity and Selectivity |

| ortho-Chloro Substituent | Hinders approach to the benzylic center and the ortho position of the ring. | Inductive withdrawal (-I) deactivates the ring and destabilizes benzylic carbocations. Resonance donation (+R) directs electrophiles to the para position. | Can slow down reaction rates at the benzylic center. Directs electrophilic aromatic substitution to the para position. Influences the acidity of the hydroxyl group. |

| Cyclopropyl Moiety | Bulky group that can influence reagent approach. | Can stabilize an adjacent carbocation. Prone to ring-opening reactions. | Can lead to rearrangement products. Provides a pathway for unique chemical transformations not seen in analogous acyclic alcohols. |

Emerging Research Directions and Future Perspectives for 2 Chlorophenyl Cyclopropyl Methanol

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of aryl carbinols like (2-Chlorophenyl)(cyclopropyl)methanol often relies on Grignard reactions, which typically involve volatile and hazardous ethereal solvents and require strictly anhydrous conditions. beyondbenign.org Modern research is actively pursuing greener alternatives to mitigate the environmental impact of such processes, aligning with the principles of green chemistry. soton.ac.uk

One major focus is the replacement of conventional solvents. Studies have shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources like corn cobs, can be a superior substitute for traditional ethers like tetrahydrofuran (B95107) (THF) or diethyl ether in Grignard reactions. umb.edugordon.edu It often provides equal or better reaction efficiency while being less hazardous. umb.edu Another innovative approach is the use of mechanochemistry, specifically ball-milling, which can drastically reduce the amount of solvent required—sometimes by up to 90% compared to conventional methods. hokudai.ac.jp This technique not only reduces hazardous waste but can also overcome solubility issues and simplify the process by allowing it to be performed in ambient air. hokudai.ac.jp

For the synthesis of enantiomerically pure this compound, biocatalysis presents a powerful green alternative to traditional chiral resolution or asymmetric synthesis. researchgate.net The asymmetric reduction of the precursor ketone, (2-chlorophenyl)(cyclopropyl)methanone, using whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases) is a key area of investigation. nih.govresearchgate.net These enzymatic reactions occur in aqueous media under mild temperature and pH conditions, offering high chemo-, regio-, and stereoselectivity. researchgate.netnih.gov A significant advantage of using whole-cell systems is the inherent cofactor regeneration, which circumvents the need for expensive, externally added cofactors like NAD(P)H. researchgate.net

| Methodology | Key Features | Sustainability Advantages | References |

|---|---|---|---|

| Traditional Grignard | Requires anhydrous ethereal solvents (e.g., THF, diethyl ether). | Well-established and versatile. | beyondbenign.org |

| Greener Grignard | Utilizes bio-derived solvents like 2-MeTHF. | Reduces use of hazardous solvents; employs renewable resources. | umb.edugordon.edu |

| Mechanochemical Synthesis | Ball-milling with minimal solvent. | Drastic reduction in solvent use and waste; simplified procedure. | hokudai.ac.jp |

| Biocatalytic Reduction | Uses enzymes (ketoreductases) in aqueous media. | High enantioselectivity, mild reaction conditions, environmentally benign. | researchgate.netnih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch manufacturing to continuous flow processing is a paradigm shift in chemical synthesis, offering significant improvements in safety, efficiency, and scalability. nih.gov Flow chemistry is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including this compound. acs.orgapeloa.com

The synthesis of this compound, likely involving highly reactive organometallic intermediates like Grignard reagents, can be made significantly safer in a flow chemistry setup. acs.org Continuous processing minimizes the volume of hazardous reagents present at any given time and allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic reactions. nih.govacs.org This enhanced control often leads to higher yields, improved purity, and reduced impurity formation compared to batch processes. gordon.edu

Furthermore, modular flow chemistry platforms can be integrated with automated technologies for purification, analysis, and subsequent reaction steps. nus.edu.sgdrugdiscoverytrends.com An automated system could perform the initial synthesis of this compound, followed by in-line purification and immediate use in a subsequent derivatization reaction, all within a closed, continuous system. drugdiscoverytrends.com This "end-to-end" synthesis approach accelerates the drug discovery process by enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. drugdiscoverytrends.com The combination of solid-phase synthesis with flow reactors (SPS-flow) is one such advanced technique that allows for the automated, multi-step synthesis of complex molecules. nus.edu.sg

| Advantage | Description | References |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. | nih.govacs.org |

| Improved Control & Consistency | Precise control over temperature, pressure, and mixing leads to higher yields and purity. | gordon.eduacs.org |

| Scalability | Scaling up is achieved by running the system for longer periods, avoiding the challenges of reactor size changes. | apeloa.com |

| Automation & Integration | Enables multi-step, automated synthesis and purification, accelerating research and development. | nus.edu.sgdrugdiscoverytrends.com |

Exploration of Advanced Catalytic Systems for its Derivatization

The hydroxyl group of this compound is a prime site for derivatization to modulate its biological activity. Research is moving beyond classical derivatization techniques towards more sophisticated and selective catalytic systems.

Chemoenzymatic strategies are at the forefront of this exploration. acs.org Lipases are widely used for the kinetic resolution of racemic alcohols, producing enantiomerically pure esters. mdpi.com Combining this enzymatic step with a metal-catalyzed racemization of the undesired alcohol enantiomer in a dynamic kinetic resolution (DKR) process allows for the theoretical conversion of 100% of the starting material into a single, desired enantiopure product. mdpi.com

Photocatalysis offers another advanced route for derivatization, particularly for oxidation reactions. researchgate.net Using semiconductor catalysts like titanium dioxide (TiO2) and visible light, benzylic alcohols can be selectively oxidized to the corresponding aldehydes or ketones under mild, environmentally friendly conditions, using molecular oxygen as the ultimate oxidant. researchgate.netresearchgate.net This avoids the use of toxic and hazardous heavy-metal oxidants common in traditional organic synthesis. researchgate.net

Furthermore, the development of novel metal-based catalysts continues to be a fruitful area of research. For instance, iridium-based photocatalysts can catalyze reactions between secondary amines and alkenes, which could be applied to derivatives of this compound to introduce novel functionalities. mdpi.com Arylboronic acids have also been identified as efficient catalysts for the racemization of secondary alcohols, which is a key component of DKR systems. acs.org

Novel Applications in Niche Chemical Transformations

The unique strained three-membered ring of the cyclopropyl (B3062369) group in this compound imparts special reactivity that can be exploited in niche chemical transformations. The molecule can act as a precursor to cyclopropylcarbinyl cations, which are non-classical carbocationic intermediates known to undergo facile skeletal rearrangements and ring-opening reactions. researchgate.netrsc.org

This reactivity opens pathways to complex molecular architectures. For example, under acidic or Lewis acidic conditions, the cyclopropyl ring can open to form homoallylic or cyclobutane (B1203170) structures. researchgate.net This transformation can be harnessed to synthesize diverse scaffolds, such as benzo-fused nitrogen rings or cyclohexa-1,3-dienes, which are valuable in medicinal chemistry. chemicalbook.com Recent research has demonstrated that palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively generate α,β-unsaturated ketones. rsc.org Similar catalytic strategies applied to the alcohol or its derivatives could lead to novel unsaturated products.

Additionally, the field of photocatalysis has shown that aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins upon one-electron reduction. nih.gov This transformation, initiated by visible light, generates highly substituted cyclopentane (B165970) ring systems. Applying this methodology to derivatives of this compound could provide rapid access to complex cyclopentanoids, a common motif in biologically active molecules. The controlled ring-opening/recyclization of cyclopropyl aryl ketones to form indenones and fluorenones also represents a promising, albeit currently uncatalyzed, transformation that could be explored with catalytic variants. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Chlorophenyl)(cyclopropyl)methanol in laboratory settings?

- Methodology : A typical synthesis involves reacting 2-chlorobenzaldehyde derivatives with cyclopropane-containing reagents. For example, analogous compounds like (2-chlorophenyl)(diphenylphosphoryl)methanol are synthesized by reacting 2-chlorobenzaldehyde with diphenylphosphine oxide in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by slow evaporation of methanol to obtain single crystals. Yield optimization (e.g., 85%) requires precise stoichiometric control and inert atmosphere conditions.

Q. How should this compound be stored to ensure stability during experimental use?

- Methodology : Storage conditions derived from structurally similar compounds recommend tightly sealed containers protected from light to prevent photodegradation . If dissolved in methanol (common for handling), avoid prolonged exposure to air to limit oxidation. Pre-drying the compound is discouraged, as moisture may influence reactivity in downstream applications .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic and cyclopropyl groups) and hydrogen-bonding networks (O–H⋯O, C–H⋯O). Example parameters: Space group P2₁2₁2₁, cell dimensions a = 9.0943(4) Å, b = 10.9172(6) Å, c = 18.0657(12) Å, R factor = 0.035 .

- GC-MS/HPLC : Monitor purity and detect trace impurities using surrogate standards like 2-chlorophenol-d4 .

- NMR : Assign stereochemistry via ¹H/¹³C chemical shifts, particularly for cyclopropyl protons (δ ~0.5–2.0 ppm) and aromatic chlorophenyl signals.

Advanced Research Questions

Q. How does the cyclopropyl ring influence the compound’s metabolic stability and receptor affinity?

- Methodology : Cyclopropane rings enhance metabolic stability by resisting cytochrome P450 oxidation and improving lipophilicity, as seen in drug analogs like pitavastatin . Computational docking studies (e.g., AutoDock Vina) can quantify receptor-binding interactions, while in vitro assays (e.g., hepatic microsomal stability tests) measure degradation rates. The ring’s "I-strain" effect may also restrict conformational flexibility, increasing target selectivity .

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodology :

- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate dipole moments, polarizability, and frontier molecular orbitals (HOMO-LUMO gaps) .